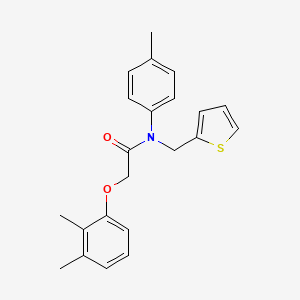
2-(2,3-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, methylphenyl, and thiophene groups
Preparation Methods
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the phenoxy intermediate: This involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy derivative.
Preparation of the amide intermediate: The phenoxy derivative is then reacted with 4-methylphenylamine to form the amide linkage.
Introduction of the thiophene group: The final step involves the reaction of the amide intermediate with a thiophene-containing compound under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic solar cells and other electronic devices.
Pharmaceuticals: Its structural features may be explored for the development of new drugs with specific biological activities.
Material Science: The compound can be used in the synthesis of advanced materials with tailored properties for various industrial applications.
Mechanism of Action
The mechanism by which 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects depends on its specific application. In organic electronics, the compound acts as a donor molecule, facilitating charge transfer and improving the efficiency of devices . In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE include:
2-(4-Methylphenyl)thiophene: This compound shares the thiophene and methylphenyl groups but lacks the phenoxy group.
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound has a similar thiophene structure and is used in organic solar cells.
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its combination of phenoxy, methylphenyl, and thiophene groups, which confer distinct electronic and structural properties.
Properties
Molecular Formula |
C22H23NO2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23NO2S/c1-16-9-11-19(12-10-16)23(14-20-7-5-13-26-20)22(24)15-25-21-8-4-6-17(2)18(21)3/h4-13H,14-15H2,1-3H3 |
InChI Key |
JDKIMELAOGQUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















